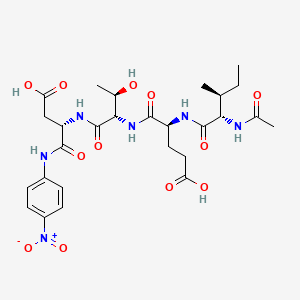

Ac-Ile-Glu-Thr-Asp-PNA

概要

説明

科学的研究の応用

Ac-IETD-pNA is widely used in scientific research for the following applications:

作用機序

Ac-IETD-pNA functions as a substrate for caspase-8 and similar enzymes. The mechanism involves the recognition and binding of the peptide sequence Ile-Glu-Thr-Asp by the active site of the enzyme. The enzyme then cleaves the peptide bond, releasing p-nitroaniline. This cleavage event can be quantified by measuring the absorbance of p-nitroaniline at 405 nm, providing a direct measure of enzyme activity .

生化学分析

Biochemical Properties

Ac-Ile-Glu-Thr-Asp-PNA plays a crucial role in biochemical reactions as a substrate for caspase-8. Caspase-8 is an initiator caspase that triggers the apoptotic signaling cascade. When this compound interacts with caspase-8, the enzyme binds to and cleaves the peptide at the Ile-Glu-Thr-Asp sequence. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The interaction between this compound and caspase-8 is highly specific, making it a valuable tool for studying caspase-8 activity in various biochemical assays .

Cellular Effects

This compound influences cellular processes by serving as a marker for caspase-8 activity. In cells undergoing apoptosis, caspase-8 is activated and cleaves this compound, leading to the release of p-nitroaniline. This process can be used to monitor the progression of apoptosis in different cell types. Additionally, the presence of this compound can help identify cells with active caspase-8, providing insights into cell signaling pathways, gene expression, and cellular metabolism related to apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its specific interaction with caspase-8. Upon binding to the enzyme, this compound is cleaved at the Ile-Glu-Thr-Asp sequence, resulting in the release of p-nitroaniline. This cleavage event is a key step in the apoptotic signaling pathway, as it indicates the activation of caspase-8. The released p-nitroaniline can be quantitatively measured, providing a direct readout of caspase-8 activity. This mechanism highlights the importance of this compound in studying the molecular events of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by storage conditions, with the compound remaining stable for extended periods when kept away from moisture and stored at low temperatures. Over time, degradation of this compound may occur, potentially affecting its ability to serve as a substrate for caspase-8. Long-term studies have shown that this compound can be used to monitor caspase-8 activity in both in vitro and in vivo settings, providing valuable insights into the temporal dynamics of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively serves as a substrate for caspase-8, allowing for the measurement of enzyme activity. At higher dosages, potential toxic or adverse effects may be observed. Studies have shown that there is a threshold dosage beyond which the compound may induce unwanted effects, highlighting the importance of optimizing dosage levels in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis. The compound interacts with caspase-8, an enzyme that plays a central role in the apoptotic signaling cascade. Upon cleavage by caspase-8, this compound releases p-nitroaniline, which can be measured to assess enzyme activity. This interaction provides insights into the metabolic flux and metabolite levels associated with apoptosis, making this compound a valuable tool for studying these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with caspase-8. The compound is taken up by cells and localized to regions where caspase-8 is active. Transporters and binding proteins may facilitate the movement of this compound within cells, ensuring its availability for enzymatic cleavage. The localization and accumulation of this compound are critical for its function as a substrate for caspase-8 .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with caspase-8. The compound is directed to specific compartments or organelles where caspase-8 is active, allowing for efficient cleavage and release of p-nitroaniline. Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its proper function in apoptotic processes .

準備方法

Synthetic Routes and Reaction Conditions

Ac-IETD-pNA is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The synthesis involves the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Ac-IETD-pNA follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency, typically achieving a purity of over 95% as determined by high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

Ac-IETD-pNA primarily undergoes enzymatic cleavage reactions. The key reaction involves the cleavage of the peptide bond between the aspartic acid and p-nitroaniline by caspase-8 and related enzymes .

Common Reagents and Conditions

Enzymes: Caspase-8, caspase-6, caspase-10, granzyme B.

Buffers: Typically, phosphate-buffered saline (PBS) or other suitable buffers at physiological pH.

Detection: The release of p-nitroaniline is monitored colorimetrically at 405 nm.

Major Products

The major product of the enzymatic cleavage of Ac-IETD-pNA is p-nitroaniline, which is a yellow compound that absorbs strongly at 405 nm .

類似化合物との比較

Similar Compounds

Ac-DEVD-pNA: A substrate for caspase-3.

Ac-LEHD-pNA: A substrate for caspase-9.

Ac-YVAD-pNA: A substrate for caspase-1.

Uniqueness

Ac-IETD-pNA is unique in its specificity for caspase-8 and its ability to be used in colorimetric assays to measure enzyme activity. This specificity makes it a valuable tool for studying the role of caspase-8 in apoptosis and other cellular processes .

特性

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O12/c1-5-13(2)22(28-15(4)35)26(42)30-18(10-11-20(36)37)24(40)32-23(14(3)34)27(43)31-19(12-21(38)39)25(41)29-16-6-8-17(9-7-16)33(44)45/h6-9,13-14,18-19,22-23,34H,5,10-12H2,1-4H3,(H,28,35)(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t13-,14+,18-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHURKTIGZAIQGR-BQCLNCLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

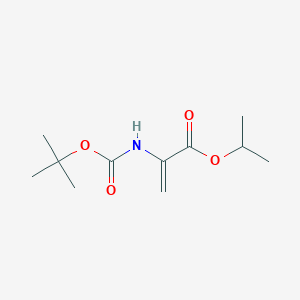

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

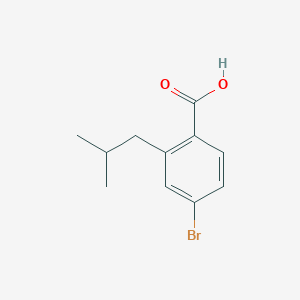

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1343955.png)

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)